molecular formula C25H24N2O4S2 B2742569 N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide CAS No. 1105210-12-5

N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide

Cat. No.: B2742569
CAS No.: 1105210-12-5
M. Wt: 480.6
InChI Key: POZIKURQIIOIQB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C25H24N2O4S2 and its molecular weight is 480.6. The purity is usually 95%.
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Biological Activity

N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide, with the CAS number 1105210-12-5, is a complex organic compound featuring multiple functional groups that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O4S2, with a molecular weight of 480.6 g/mol. Its structure includes a furan ring, a thiazole moiety, and methoxyphenethyl groups, which are known to influence its biological interactions.

PropertyValue
CAS Number1105210-12-5
Molecular FormulaC25H24N2O4S2
Molecular Weight480.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Enzyme Inhibition : The thiazole ring is often associated with the inhibition of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : The methoxyphenethyl group may interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. The compound may inhibit tumor growth through apoptosis induction and cell cycle arrest. For instance:

  • Study Findings : In vitro assays demonstrated that related thiazole compounds significantly reduced the viability of cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

Thiazole derivatives have also been noted for their anti-inflammatory effects:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, reducing inflammation in models of arthritis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity:

  • Research Evidence : Preliminary studies indicate that related compounds exhibit antibacterial properties against Gram-positive bacteria, suggesting a possible application in treating infections .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry investigated the effects of thiazole derivatives on cancer cell lines. The results showed that these compounds could inhibit cell proliferation and induce apoptosis in MCF-7 cells .
  • Anti-inflammatory Research :
    • A research article highlighted the anti-inflammatory mechanism of thiazole-based compounds in a rat model of arthritis. The study reported significant reductions in paw edema and inflammatory markers .
  • Antimicrobial Testing :
    • A comparative study evaluated various thiazole derivatives against bacterial strains. The findings suggested that certain modifications enhanced antimicrobial efficacy, indicating the importance of structural optimization .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S2/c1-29-19-8-5-7-18(14-19)21-16-33-25(27-21)32-15-20-10-11-23(31-20)24(28)26-13-12-17-6-3-4-9-22(17)30-2/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZIKURQIIOIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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